6-bromo-1H-indole-2-carbonitrile
Overview
Description
6-Bromo-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom at the 6th position and a nitrile group at the 2nd position of the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1H-indole-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), acetic acid, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), water, room temperature.
Major Products Formed
Substitution: 6-substituted indole-2-carbonitriles.
Reduction: 6-bromo-1H-indole-2-amine.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
6-Bromo-1H-indole-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
1H-Indole-2-carbonitrile: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Chloro-1H-indole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-1H-indole-2-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Properties
IUPAC Name |
6-bromo-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTZWOPSFGBVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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